2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide
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Overview
Description
2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide is a complex organic compound that features a cyclopentylsulfanyl group and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopentylsulfanyl group and the attachment of the pyridazinone moiety to the phenyl ring.
Formation of Cyclopentylsulfanyl Group: This step involves the reaction of cyclopentylthiol with an appropriate electrophile to form the cyclopentylsulfanyl group.
Attachment of Pyridazinone Moiety: The pyridazinone moiety is synthesized separately and then attached to the phenyl ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the pyridazinone moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyridazinone moiety.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-dichloro-4-((5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile
- 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one
Uniqueness
2-(cyclopentylsulfanyl)-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-21-18(23)11-10-16(20-21)14-8-4-5-9-15(14)19-17(22)12-24-13-6-2-3-7-13/h4-5,8-11,13H,2-3,6-7,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQMITABBMPYFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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